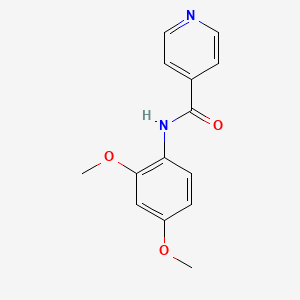

N-(2,4-dimethoxyphenyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2,4-dimethoxyphenyl)isonicotinamide often involves the reaction of isonicotinoyl chloride with various amines or other nucleophiles in the presence of suitable catalysts and conditions. For example, N-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution, characterized by spectroscopic methods (Aydın & Dağci, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-dimethoxyphenyl)isonicotinamide is often elucidated using X-ray diffraction, NMR, and MS spectroscopic methods. These techniques provide detailed information on the arrangement of atoms within the molecule and the nature of the chemical bonds. The structure of (S)-2, obtained by treating 3,4-dimethoxybenzoyl chloride with chiral synthons in the presence of a superbase, was determined by X-ray, highlighting the molecule's high fluorescence quantum yields (Tang & Verkade, 1996).

Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonding in Material Science

Hydrogen-bonding plays a pivotal role in the assembly of dimetal building blocks, where compounds similar to N-(2,4-dimethoxyphenyl)isonicotinamide, such as isonicotinamide, are utilized to form polymeric networks. These networks exhibit diverse structures, including linear, zig-zag, and sinusoidal forms, depending on the ligands and metal precursors involved. This application highlights the potential of N-(2,4-dimethoxyphenyl)isonicotinamide in constructing new materials with unique properties through hydrogen-bond interactions (Bera et al., 2003).

Supramolecular Chemistry

The field of supramolecular chemistry benefits from the properties of isonicotinamide derivatives, employing them as supramolecular reagents. These compounds facilitate the directed assembly of copper(II) complexes, forming infinite 1-D motifs. The structural versatility of isonicotinamide showcases its potential in creating inorganic-organic hybrid materials with consistent supramolecular motifs across various chemical environments. This suggests potential research avenues for N-(2,4-dimethoxyphenyl)isonicotinamide in developing new supramolecular structures (Aakeröy et al., 2003).

Crystal Engineering

Isonicotinamide derivatives are also instrumental in crystal engineering, particularly in co-crystallizing with phenols to study hydrogen bonding patterns. This research provides a foundation for understanding how compounds like N-(2,4-dimethoxyphenyl)isonicotinamide could be used in designing new molecular complexes with desired properties, leveraging phenol–isonicotinamide adducts for versatile crystal engineering applications (Vishweshwar et al., 2003).

Anticancer and Antimalarial Research

Though not directly related to N-(2,4-dimethoxyphenyl)isonicotinamide, research on artemisinin-derived compounds demonstrates the broader potential of chemical derivatives in therapeutic applications. For instance, trioxane dimers have shown considerable antimalarial efficacy and anticancer activity in rodent models. This suggests that structurally complex derivatives, including those of isonicotinamide, might hold potential in pharmacological research for developing new treatments (Posner et al., 2004).

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-11-3-4-12(13(9-11)19-2)16-14(17)10-5-7-15-8-6-10/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPIDYXYLQBUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)pyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)